molecular formula C14H11ClN2O3 B3393843 N-(3-chloro-4-methylphenyl)-4-nitrobenzamide CAS No. 5344-54-7

N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

Cat. No. B3393843
CAS RN: 5344-54-7
M. Wt: 290.7 g/mol
InChI Key: WVMKIXPORUXIMJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. CMNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.71 g/mol.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-4-nitrobenzamide is not fully understood, but it is believed to interact with proteins and enzymes through covalent bonding. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are involved in important physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the potential to act as an anti-inflammatory agent. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-4-nitrobenzamide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation is its relatively low yield in synthesis, which can make it expensive to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving N-(3-chloro-4-methylphenyl)-4-nitrobenzamide. One area of interest is the development of this compound-based biosensors for detecting environmental pollutants. Another potential direction is the development of this compound derivatives with improved anti-cancer activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-nitrobenzamide has been used in various scientific research applications, including as a fluorescent probe for detecting proteins, as a precursor for synthesizing other compounds, and as a potential anti-cancer agent. This compound has also been used in the development of biosensors for detecting environmental pollutants and in the study of enzyme kinetics.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-2-5-11(8-13(9)15)16-14(18)10-3-6-12(7-4-10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMKIXPORUXIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304203
Record name N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5344-54-7
Record name N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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